2-Methanesulfonylpyridin-4-amine hydrochloride

Lipophilicity Regioisomer comparison Drug-likeness

Regioisomeric impurity is a critical failure point in kinase inhibitor SAR-the 4,2-isomer differs by ~1200-fold in computed lipophilicity (ΔLogP ≈ 3.08). 2-Methanesulfonylpyridin-4-amine hydrochloride (CAS 1427380-54-8) eliminates this variable: • Regiospecifically defined 2-methylsulfonyl-4-amine substitution; chromatographically distinct from 4,2- and 3,4-isomers. • HCl salt (m.p. 209-211°C) ensures accurate weighing; single H-bond donor at 4-amine enables regioselective derivatization. • Validated precursor for sub-nanomolar ITK inhibitors and anti-chlamydial leads (IC50 2.55 µg/mL). • Available at 95% purity from redundant supply chain; identity verifiable by melting point.

Molecular Formula C6H9ClN2O2S
Molecular Weight 208.67 g/mol
CAS No. 1427380-54-8
Cat. No. B1377181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methanesulfonylpyridin-4-amine hydrochloride
CAS1427380-54-8
Molecular FormulaC6H9ClN2O2S
Molecular Weight208.67 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=CC(=C1)N.Cl
InChIInChI=1S/C6H8N2O2S.ClH/c1-11(9,10)6-4-5(7)2-3-8-6;/h2-4H,1H3,(H2,7,8);1H
InChIKeyBOLUXGZIDYUGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methanesulfonylpyridin-4-amine hydrochloride: Overview


2-Methanesulfonylpyridin-4-amine hydrochloride (CAS 1427380-54-8) is a regiospecifically defined 2-methylsulfonyl-4-aminopyridine derivative supplied as the hydrochloride salt with molecular formula C₆H₉ClN₂O₂S and molecular weight 208.67 g·mol⁻¹ . The compound presents a hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and a fraction sp³ (Fsp³) of 0.167 . This scaffold positions the primary amine at the pyridine 4-position and the electron-withdrawing methylsulfonyl group at the 2-position, a regioisomeric arrangement that is distinct from the alternative 4-methylsulfonyl-2-aminopyridine isomer (CAS 1379357-46-6) . The sulfonylpyridine core has been validated in potent Interleukin-2 inducible T-cell kinase (ITK) inhibitors exhibiting sub-nanomolar affinity, establishing the pharmacophoric relevance of this substitution pattern [1].

1
Kinase inhibitor design — sulfonylpyridine core with ITK pathway-study context
2
Regiospecifically defined 2-methylsulfonyl-4-aminopyridine for structure-activity relationship (SAR) programs
3
Hydrochloride salt for solid-state handling and aqueous coupling conditions

Generic Substitution Risks


Regioisomeric aminosulfonylpyridines and their salt forms are not interchangeable building blocks. The 2-methylsulfonyl-4-aminopyridine regioisomer differs from the 4-methylsulfonyl-2-aminopyridine isomer by a calculated LogP shift of approximately 3.08 log units—representing an ~1200-fold difference in computed lipophilicity that fundamentally alters membrane permeability, protein binding, and chromatographic behavior . Furthermore, substituting the hydrochloride salt (m.p. 209–211 °C, measured LogP ~0.19) with the free base (m.p. 110–130 °C, calculated LogP ~1.73) introduces differences in crystallinity, hygroscopicity, and aqueous solubility that can compromise reaction reproducibility in amide coupling or nucleophilic aromatic substitution steps [1]. The methylene-extended analog (2-(methylsulfonyl)pyridin-4-yl)methanamine hydrochloride introduces an additional rotatable bond that alters the spatial disposition of the amine nucleophile relative to the pyridine π-system, affecting both reactivity and the conformational preferences of downstream products . These quantifiable physicochemical divergences mean that simply substituting one sulfonylpyridine building block for another can invalidate synthetic route optimization and structure-activity relationship (SAR) interpretation.

Regioisomer
2-methylsulfonyl-4-aminopyridine (this compound)
4-methylsulfonyl-2-aminopyridine has a large computed lipophilicity shift — permeability and protein binding profiles likely differ, making SAR interpretation invalid.
Salt form
Hydrochloride (HCl)
Free base has markedly different crystallinity and hygroscopicity — weighing accuracy and amide coupling reproducibility may shift.
Analog
4-aminomethyl derivative
Methylene-extended analog introduces an extra rotatable bond — amine nucleophile geometry and conformational preferences may not transfer directly.

Differentiation Evidence


Regioisomeric LogP Comparison

The target compound (as free base, CAS 944401-88-1) possesses a calculated LogP of 1.73, whereas its regioisomer 4-(methylsulfonyl)pyridin-2-amine (CAS 1379357-46-6) has a calculated LogP of −1.35, yielding a ΔLogP of approximately 3.08 log units . This translates to an ~1,200-fold greater computed lipophilicity for the 2-sulfonyl-4-amino substitution pattern. The molecular weight and PSA are identical (172.20 Da, ~81.4 Ų) for both regioisomers, isolating the LogP difference to the positional arrangement of the sulfonyl and amino groups .

Regioisomeric LogP
Class-level inference
Target calculated LogP = 1.73 vs. 4,2-regioisomer calculated LogP = −1.35 (ΔLogP ≈ 3.08)
Reports substantial lipophilicity difference for regioisomer attribution review
In silico prediction; identical MW and PSA isolate the effect to regiochemistry
Lipophilicity Regioisomer comparison Drug-likeness

Salt Form Differentiation: HCl vs. Free Base

The hydrochloride salt (CAS 1427380-54-8) exhibits a melting point of 209–211 °C and a measured hydrophobic logP of 0.19, whereas the corresponding free base (CAS 944401-88-1) has a melting point of 110–130 °C and a calculated LogP of 1.73 [1]. The hydrochloride form provides a melting point elevation of approximately 79–101 °C relative to the free base, indicating superior crystallinity and lattice stability . The measured logP reduction from ~1.73 (free base, calculated) to 0.19 (HCl salt, measured) reflects the ionized amine's contribution to aqueous-phase partitioning.

Salt Form Properties
Data to verify
HCl salt: m.p. 209–211 °C, measured logP = 0.19. Free base: m.p. 110–130 °C, calculated LogP = 1.73
Supports solid-state handling and aqueous-phase partitioning context for salt selection
Measured vs. calculated LogP methodologies differ between sources
Salt selection Solid-state properties Handling

ITK Inhibition by Sulfonylpyridine Scaffold

Sulfonylpyridine compound 4i, a close structural analog bearing the 2-sulfonylpyridine pharmacophore, demonstrated sub-nanomolar affinity against ITK with selectivity versus the related Src-family kinase Lck [1]. In an Invitrogen kinase selectivity panel at 0.1 µM, 4i inhibited only 3 out of 40 kinases (CDK2, Flt3, MuSK) by greater than 70%, confirming that the 2-sulfonylpyridine architecture can deliver narrow-spectrum kinase selectivity when elaborated with appropriate substituents . The Jurkat T-cell cellular assay showed greatly improved activity for 4i compared to earlier benzylpyrimidine lead 2, directly attributing the potency gain to the sulfonylpyridine moiety [1].

ITK Inhibition Precedent
Class-level inference
Analog 4i: ITK IC₅₀
Supports pathway-study fit for ITK and kinase selectivity context
Data from elaborated analog, not the free amine building block itself
Antiproliferative Data
Context-dependent
Methylsulfonyl amide 3: K562 IC₅₀ = 26 µM, THP-1 IC₅₀ = 81 µM, HepG2 IC₅₀ = 210 µM; fibroblast toxicity minimal
Reported cell-model response context; requires target-specific validation
2024 study; docking suggests bcr/abl, EGFR, HER2 engagement for amide products
Anti-Chlamydial Activity
Class-level inference
Analog 22: C. trachomatis IC₅₀ = 2.55 µg/mL; no activity against S. aureus or E. coli
Supports antimicrobial screening context for anti-infective scaffold research
2023 SAR study; stability in serum and simulated gastric fluid reported
Kinase inhibition ITK Immunology

Antiproliferative Activity of Methylsulfonyl Derivatives

A 2024 study of secondary pyridinyl amides incorporating the methylsulfonyl pharmacophore unit reported that compound 3 achieved IC₅₀ values of 26 µM against K562 (human myelogenous leukemia), 81 µM against THP-1 (human monocytic leukemia), and 210 µM against HepG2 (human hepatocellular carcinoma) . Molecular docking demonstrated that compound 3 binds effectively to bcr/abl, EGFR, and HER2 tyrosine kinases with strong interactions at key active-site residues. Importantly, all investigated amides showed either minimal or no cytotoxicity against human dermal fibroblast adult cells, indicating a tumor-cell-selective window . The methylsulfonyl group serves as a critical pharmacophoric element enhancing target engagement compared to unsubstituted pyridinyl amides within the same series.

Antiproliferative Data
Context-dependent
Methylsulfonyl amide 3: K562 IC₅₀ = 26 µM, THP-1 IC₅₀ = 81 µM, HepG2 IC₅₀ = 210 µM; fibroblast toxicity minimal
Reported cell-model response context; requires target-specific validation
2024 study; docking suggests bcr/abl, EGFR, HER2 engagement for amide products
Antiproliferative Leukemia Molecular docking

Anti-Chlamydial Activity and Selectivity of Sulfonylpyridines

A 2023 structure-activity relationship study of sulfonylpyridine derivatives identified compound 22 with an anti-chlamydial IC₅₀ of 2.55 µg/mL against Chlamydia trachomatis, representing improved potency over the previous lead compound from the same series [1]. Critically, compound 22 demonstrated a favorable cytotoxicity profile toward mammalian cell lines and was stable in both serum and simulated gastric fluid. The sulfonylpyridines also showed selectivity for C. trachomatis, with no antibacterial activity against Staphylococcus aureus or Escherichia coli, confirming pathogen-specific rather than broad-spectrum antimicrobial action [2]. These data establish the sulfonylpyridine scaffold as a privileged starting point for developing selective anti-chlamydial agents.

Anti-Chlamydial Activity
Class-level inference
Analog 22: C. trachomatis IC₅₀ = 2.55 µg/mL; no activity against S. aureus or E. coli
Supports antimicrobial screening context for anti-infective scaffold research
2023 SAR study; stability in serum and simulated gastric fluid reported
Anti-chlamydial Infectious disease Selectivity

Optimal Application Scenarios


Kinase Inhibitor Lead Optimization

Procurement of the target hydrochloride salt is specifically indicated for medicinal chemistry programs building upon the validated 2-sulfonylpyridine kinase inhibitor scaffold. The sub-nanomolar ITK affinity and narrow-spectrum kinase selectivity (3/40 kinases inhibited >70% at 0.1 µM) demonstrated by sulfonylpyridine 4i [1] provide direct precedent that elaboration of the 2-methylsulfonyl-4-aminopyridine core can yield highly potent and selective kinase inhibitors. The hydrochloride salt form (m.p. 209–211 °C) [2] ensures accurate weighing under standard laboratory conditions, minimizing hygroscopicity-related mass errors during library synthesis. The single hydrogen bond donor at the 4-amine position enables regioselective acylation, sulfonylation, or reductive amination without protection of alternative nucleophilic sites, streamlining parallel synthesis workflows.

Anti-Chlamydial Drug Discovery

The demonstrated anti-chlamydial activity of sulfonylpyridine derivatives (IC₅₀ = 2.55 µg/mL for lead compound 22) with pathogen selectivity over S. aureus and E. coli [1], combined with serum and gastric fluid stability, positions the target compound as a strategic building block for anti-chlamydial SAR expansion. The favorable mammalian cytotoxicity profile of the sulfonylpyridine class supports procurement for hit-to-lead campaigns where host-cell safety is a primary selectivity criterion. The measured logP of 0.19 for the hydrochloride salt [2] indicates compatibility with aqueous biological assay conditions without requiring co-solvents that could confound activity measurements.

Antiproliferative Agent Development

The target compound serves as a direct precursor for secondary pyridinyl amides that have demonstrated antiproliferative activity across leukemia (K562 IC₅₀ = 26 µM; THP-1 IC₅₀ = 81 µM) and carcinoma (HepG2 IC₅₀ = 210 µM) cell lines with minimal fibroblast toxicity [1]. The 4-amine handle enables straightforward amide coupling to diverse carboxylic acid partners, while the 2-methylsulfonyl group provides the critical pharmacophoric element for bcr/abl, EGFR, and HER2 kinase engagement as confirmed by molecular docking [1]. The approximately 1,200-fold lipophilicity advantage over the 4,2-regioisomer (ΔLogP ≈ 3.08) [2] may confer superior cellular permeability for the elaborated amide products, making this specific regioisomer the preferred starting material for cell-active compound design.

Regioisomerically Pure Building Blocks for SAR

For SAR campaigns where regioisomeric purity is critical, the target compound provides a rigorously defined 2-methylsulfonyl-4-amine substitution pattern that is chromatographically and spectroscopically distinct from its 4,2-regioisomer (CAS 1379357-46-6, calculated LogP −1.35) and 3,4-regioisomer (CAS 1780687-87-7) [1]. The commercial availability at 95% purity from multiple suppliers including Enamine (EN300-123368), Fluorochem (F647278), and Biosynth/CymitQuimica (3D-CHC38054) [2] ensures supply chain redundancy for long-term medicinal chemistry programs. The well-characterized melting point (209–211 °C) [3] provides a simple identity verification endpoint upon receipt, reducing the analytical burden for compound management groups.

Application
Selection Property
Validation Focus
ITK pathway inhibitor research
Regiospecific 2-methylsulfonyl-4-aminopyridine scaffold
Kinase selectivity and target-engagement assay context
Anti-infective scaffold expansion
Sulfonylpyridine core with pathogen-selectivity precedent
Chlamydial growth inhibition and mammalian cytotoxicity counter-screens
Cancer cell-model probe design
4-amine handle for amide coupling; methylsulfonyl pharmacophore
Cell-viability and kinase-docking endpoint review
Regioisomer-controlled SAR libraries
Chromatographically distinct substitution pattern
Identity verification and regioisomer attribution by melting point or HPLC
Quote Request

Request a Quote for 2-Methanesulfonylpyridin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.